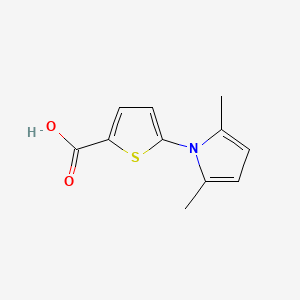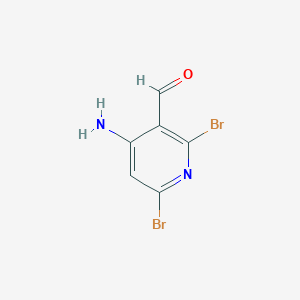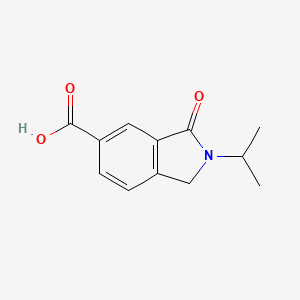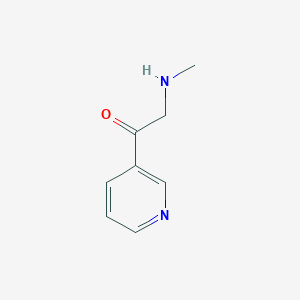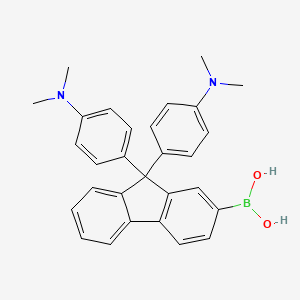
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and a methoxyphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Aldol Condensation: The final step involves an aldol condensation reaction between the chlorinated benzofuran derivative and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-formylphenyl)acrylic acid.
Reduction: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)propanol.
Substitution: Formation of 3-(5-Amino-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid.
科学研究应用
Chemistry
In organic synthesis, 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the benzofuran and acrylic acid moieties. Research in this area could lead to the development of new therapeutic agents.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
作用机制
The mechanism by which 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
3-(5-Bromo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of chlorine.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methylphenyl)acrylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the chlorine atom and the methoxy group in 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C18H13ClO4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC 名称 |
(Z)-3-(5-chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO4/c1-22-14-5-2-11(3-6-14)15(10-18(20)21)17-9-12-8-13(19)4-7-16(12)23-17/h2-10H,1H3,(H,20,21)/b15-10- |
InChI 键 |
ZWSLTVKCHIZWRU-GDNBJRDFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC3=C(O2)C=CC(=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC3=C(O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


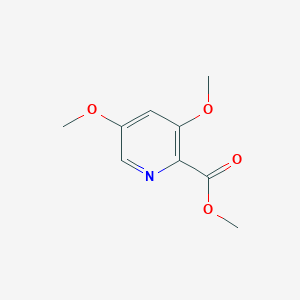

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

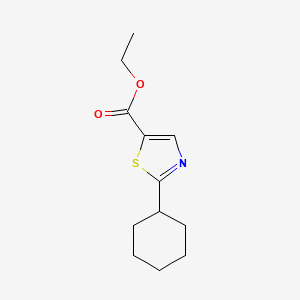

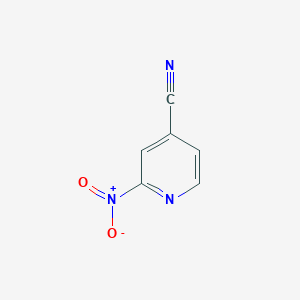
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
